
Flavine Adenine Dinucleotide-13C5 Ammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of flavine adenine dinucleotide, a redox cofactor involved in several important enzymatic reactions in metabolism. The compound is labeled with carbon-13, making it useful for tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flavine Adenine Dinucleotide-13C5 Ammonium Salt involves the incorporation of carbon-13 into the flavine adenine dinucleotide molecule. The process begins with the conversion of riboflavin into flavin mononucleotide, catalyzed by riboflavin kinase. Flavin mononucleotide is then transformed into flavine adenine dinucleotide by adding an AMP moiety from ATP, catalyzed by FAD-synthase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of carbon-13 and the purity of the final product.
化学反応の分析
Types of Reactions
Flavine Adenine Dinucleotide-13C5 Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: As a redox cofactor, it participates in oxidation-reduction reactions, transferring electrons in metabolic pathways.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In oxidation-reduction reactions, the compound can be converted between its oxidized and reduced forms.
科学的研究の応用
Flavine Adenine Dinucleotide-13C5 Ammonium Salt has a wide range of scientific research applications, including:
作用機序
Flavine Adenine Dinucleotide-13C5 Ammonium Salt exerts its effects by acting as a redox cofactor in various enzymatic reactions. It participates in the transfer of electrons, facilitating oxidation-reduction reactions in metabolic pathways. The molecular targets include enzymes such as NADH dehydrogenase, nitric oxide synthase, and glutathione reductase .
類似化合物との比較
Similar Compounds
Flavine Adenine Dinucleotide: The non-labeled version of the compound, used in similar research applications.
Nicotinamide Adenine Dinucleotide (NAD): Another redox cofactor involved in metabolic reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but involved in different metabolic pathways.
Uniqueness
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is unique due to its carbon-13 labeling, which allows for precise tracing and studying of metabolic pathways. This makes it particularly valuable in research applications where understanding the detailed mechanisms of biochemical reactions is crucial.
特性
分子式 |
C27H33N9O15P2 |
|---|---|
分子量 |
790.5 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1 |
InChIキー |
VWWQXMAJTJZDQX-NEVWKFTISA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O[13CH2][13C@@H]4[13C@H]([13C@H]([13C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
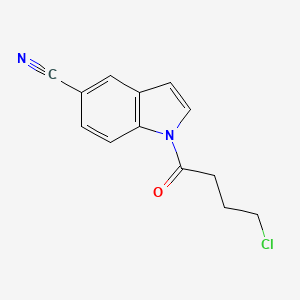
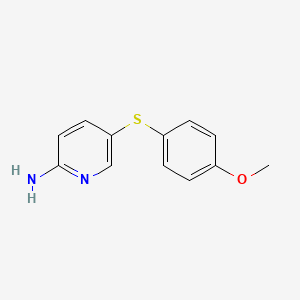
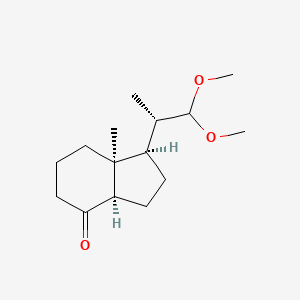
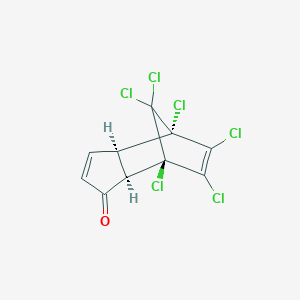

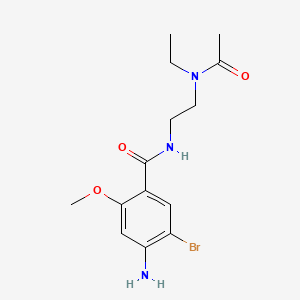
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
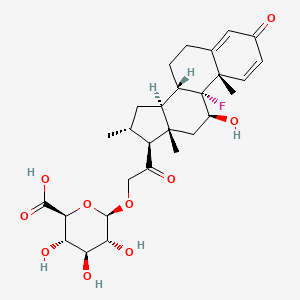
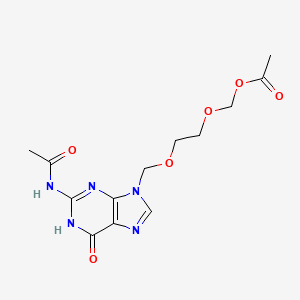
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
